2-Nitro-3-(trifluoromethyl)benzoic acid

Descripción

BenchChem offers high-quality 2-Nitro-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

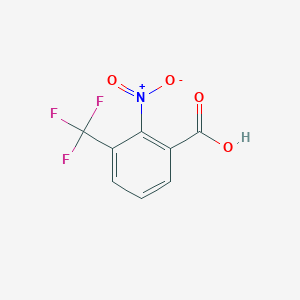

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-1-2-4(7(13)14)6(5)12(15)16/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRKODPBDWWCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Nitroaromatic and Trifluoromethylated Benzoic Acid Chemistry

2-Nitro-3-(trifluoromethyl)benzoic acid holds a distinct position at the intersection of two significant classes of organic compounds: nitroaromatics and trifluoromethylated benzoic acids. The properties and reactivity of this molecule are a direct consequence of the interplay between its constituent functional groups.

The nitroaromatic component imparts strong electron-withdrawing characteristics to the benzene (B151609) ring, which significantly influences its reactivity. The nitro group is known to deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, providing a gateway to a wide array of further chemical transformations.

The trifluoromethyl (-CF3) group is another powerful electron-withdrawing substituent with profound effects on the properties of organic molecules. Its introduction into a benzoic acid scaffold, for instance, markedly increases the acidity of the carboxylic acid group. In the realm of medicinal chemistry, the -CF3 group is highly valued for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The combination of both nitro and trifluoromethyl groups on the same aromatic ring, as seen in 2-Nitro-3-(trifluoromethyl)benzoic acid, creates a unique electronic environment that can be exploited in various synthetic strategies.

A probable synthetic route to 2-Nitro-3-(trifluoromethyl)benzoic acid involves the direct nitration of 3-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution reaction would likely yield a mixture of isomers, including the desired 2-nitro product, as well as other isomers such as 4-nitro and 6-nitro derivatives, necessitating separation for the isolation of the pure compound. google.comepo.org

Table 1: Physicochemical Properties of 2-Nitro-3-(trifluoromethyl)benzoic acid

| Property | Value |

| CAS Number | 1227581-78-3 |

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

Significance As a Building Block in Advanced Organic Synthesis Research

The strategic placement of the nitro, trifluoromethyl, and carboxylic acid groups makes 2-Nitro-3-(trifluoromethyl)benzoic acid a highly valuable building block in the synthesis of complex organic molecules. Its utility is particularly evident in the construction of heterocyclic systems and in the development of novel pharmaceutical agents.

A closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.goviucr.org These BTZs represent a promising new class of antitubercular agents. nih.goviucr.org The synthesis involves the activation of the carboxylic acid, followed by reaction with a thiocyanate (B1210189) and subsequent cyclization. nih.govresearchgate.netresearchgate.net This established synthetic pathway for the chlorinated analogue strongly suggests that 2-Nitro-3-(trifluoromethyl)benzoic acid could be a crucial intermediate for creating similar or novel bioactive heterocyclic compounds.

The primary utility of 2-Nitro-3-(trifluoromethyl)benzoic acid in organic synthesis lies in the sequential transformation of its functional groups. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecular frameworks. Subsequently, the nitro group can be reduced to an amine. This resulting 2-amino-3-(trifluoromethyl)benzoic acid is a valuable anthranilic acid derivative, a class of compounds widely used in the synthesis of various heterocycles, including quinolines, quinazolines, and acridones.

Overview of Research Trajectories Pertaining to 2 Nitro 3 Trifluoromethyl Benzoic Acid

Direct Synthesis Approaches to 2-Nitro-3-(trifluoromethyl)benzoic Acid

Direct synthesis methods provide the most straightforward routes to 2-Nitro-3-(trifluoromethyl)benzoic acid. These approaches are centered on introducing the nitro group onto a pre-existing trifluoromethylated benzoic acid scaffold or, alternatively, converting a nitrile group on a related precursor into the desired carboxylic acid functionality.

Nitration of Trifluoromethylated Benzoic Acid Precursors

The introduction of a nitro group onto the aromatic ring of 3-(trifluoromethyl)benzoic acid is a primary synthetic strategy. This electrophilic aromatic substitution is influenced by the directing effects of the existing substituents: the trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH). Both are meta-directing and deactivating, which complicates the selective introduction of a nitro group at the C-2 position.

Achieving regioselectivity in the nitration of 3-(trifluoromethyl)benzoic acid is a significant challenge due to the electronic properties of the substituents. The key to selective synthesis lies in the careful control of the nitrating agent and reaction conditions to favor substitution at the sterically hindered C-2 position over the more accessible C-4 and C-6 positions.

Research into related compounds has shown that the choice of solvent can significantly influence the position of nitration. For instance, studies on the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrated that using nitric acid in trifluoroacetic acid resulted in 6-nitration, while using nitric acid in acetic anhydride (B1165640) predominantly yielded the 2-nitro derivative. nih.gov This highlights how the reaction medium can alter the reactivity of the electrophile and direct the regiochemical outcome. nih.gov

Optimization strategies often involve exploring various nitrating systems, such as mixed acids (a combination of nitric acid and sulfuric acid) or alternative reagents like nitronium tetrafluoroborate. google.com Continuous flow microreactors have also been employed to enhance control over reaction parameters, leading to improved selectivity and conversion rates in the nitration of structurally similar compounds. soton.ac.uk

The distribution of positional isomers (2-nitro, 4-nitro, and 6-nitro) is highly sensitive to the reaction conditions. Factors such as temperature, reaction time, and the concentration and composition of the nitrating agent play a crucial role.

Studies on the nitration of 3-alkyl benzotrifluorides have provided valuable insights into these influences. It has been observed that lower reaction temperatures, typically between -40°C and 10°C, may favor the formation of the 2-nitro isomer. google.com The presence of sulfuric acid in the nitrating mixture can sometimes lead to an increase in the formation of the 4- and 6-nitro isomers. google.com

Detailed experimental data from patent literature on the nitration of 3-methyl benzotrifluoride, a related precursor, illustrates the impact of different conditions on isomer distribution.

| Nitrating Agent | Solvent | Temperature (°C) | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | Reference |

|---|---|---|---|---|---|---|

| 98% HNO₃ | Methylene Chloride | -25 to 15 | 44.0 | 26.6 | 29.0 | epo.org |

| 90% HNO₃ | None | -5 to 10 | 44.2 | 24.5 | 31.1 | epo.org |

These findings underscore the necessity of precise control over reaction parameters to maximize the yield of the desired 2-nitro-3-(trifluoromethyl)benzoic acid.

Hydrolysis of Corresponding Nitrile Precursors

An alternative synthetic route involves the hydrolysis of 2-nitro-3-(trifluoromethyl)benzonitrile (B12855310). This method is advantageous as the nitration of 3-(trifluoromethyl)benzonitrile (B147653) can sometimes offer different selectivity compared to the benzoic acid analogue. The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is a well-established transformation in organic synthesis.

The reaction typically proceeds in two stages: the nitrile is first converted to a primary amide intermediate (benzamide), which is then further hydrolyzed to the carboxylic acid. askfilo.comchegg.com

The hydrolysis of aromatic nitriles can be effectively achieved using either acidic or basic conditions. numberanalytics.com The choice of reagent and conditions is critical for achieving high yields and purity.

Acid-Catalyzed Hydrolysis : This method involves heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. numberanalytics.comlibretexts.org The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form the amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. numberanalytics.comdoubtnut.com

Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or barium hydroxide. libretexts.orggoogle.com This process involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. The initial product is the salt of the carboxylic acid, which must be neutralized with a strong acid in a separate step to liberate the free carboxylic acid. libretexts.org

The development of optimized conditions focuses on factors like reaction temperature, concentration of the hydrolytic agent, and the use of co-solvents to improve solubility. numberanalytics.com For some substrates, transition metal catalysts have been developed to facilitate hydrolysis under milder and more neutral conditions, which can be beneficial when sensitive functional groups are present. orgsyn.org

The primary challenge during nitrile hydrolysis is to ensure the complete conversion of the amide intermediate to the carboxylic acid. Incomplete hydrolysis can lead to contamination of the final product with the amide. Mild reaction conditions may be used to intentionally stop the reaction at the amide stage, but for the synthesis of the carboxylic acid, forcing conditions (e.g., prolonged heating) are often necessary.

Strategies to minimize by-products include:

Careful pH Control : In alkaline hydrolysis, ensuring the final acidification step is sufficient to fully protonate the carboxylate salt is crucial. libretexts.org

Monitoring Reaction Progress : Techniques like chromatography can be used to monitor the disappearance of the starting nitrile and the amide intermediate, ensuring the reaction is driven to completion.

Avoiding Polymerization : For certain nitriles, particularly alkenyl nitriles, harsh acidic or basic conditions can lead to polymerization or the formation of other side products. While less common for stable aromatic nitriles, the choice of a suitable hydrolytic agent, such as barium hydroxide, has been shown to mitigate such issues in other systems. google.com

By carefully selecting the hydrolytic method and optimizing the reaction conditions, the conversion of 2-nitro-3-(trifluoromethyl)benzonitrile to 2-nitro-3-(trifluoromethyl)benzoic acid can be achieved efficiently and with high purity.

Multistep Preparation Methods involving Fluorination and Subsequent Oxidation/Hydrolysis

The synthesis of nitrobenzoic acids containing fluorine moieties can be achieved through sequential reactions that introduce the fluorine atom and subsequently modify a different functional group to form the carboxylic acid.

One such pathway starts with a substituted toluene. For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol. The process involves a nitration reaction, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. A subsequent fluorination reaction yields 2-fluoro-3-nitrotoluene. The final step is the oxidation of the methyl group, which generates the desired 2-fluoro-3-nitrobenzoic acid. wipo.int This multi-step approach allows for the strategic placement of substituents on the benzene (B151609) ring.

A similar strategy is employed for the preparation of 2-(trifluoromethyl)benzoic acid. This process begins with 2-trichloromethyl benzal chloride, which undergoes fluoridation in the presence of a catalyst and anhydrous hydrogen fluoride (B91410) to form 2-trifluoromethyl benzal chloride. google.com This intermediate is then subjected to acid hydrolysis and oxidation using nitric acid to yield the final 2-(trifluoromethyl)benzoic acid. google.com This method highlights the conversion of a trichloromethyl group to a trifluoromethyl group via fluorination, followed by the oxidation of the benzal chloride moiety to a carboxylic acid.

Derivatization Strategies for 2-Nitro-3-(trifluoromethyl)benzoic Acid Scaffolds

The chemical structure of 2-nitro-3-(trifluoromethyl)benzoic acid offers multiple sites for modification, enabling the synthesis of a wide range of derivatives. Key strategies focus on the carboxylic acid group, the aromatic ring, and the incorporation of specialized functional moieties.

The carboxylic acid group of nitrobenzoic acids can be readily converted to esters. This is a common derivatization strategy to modify the compound's properties or to protect the carboxylic acid group during subsequent reactions. The esterification is typically achieved by reacting the nitrobenzoic acid with an excess of an alcohol (such as C1-C3 alkanols) in an inert solvent. google.com The reaction is often catalyzed by a polyfluoroalkanesulfonic acid at temperatures ranging from 60 to 120°C. google.com For example, 3-nitro-benzoic acid can be converted to ethyl 3-nitro-benzoate with a high yield and purity under these conditions. google.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent/Catalyst | Conditions | Product | Yield |

|---|

Data sourced from patent information regarding the esterification of nitrobenzoic acids. google.com

A crucial transformation of the carboxylic acid is its conversion into a more reactive acid chloride. This is a key step for synthesizing amides and other acyl derivatives. nih.govescholarship.org Reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅) are commonly used for this conversion. iucr.orgchemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Once the acid chloride is formed, it can readily react with an amine to form an amide. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride to afford the corresponding acid chloride. iucr.org This intermediate is then reacted with a concentrated ammonia (B1221849) solution to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) in good yield. iucr.orgresearchgate.net This two-step process is a fundamental method for creating amide linkages from carboxylic acids. iucr.orgresearchgate.net

Table 2: Amide Formation via Acid Chloride

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|

This table outlines the synthetic sequence described for a structurally related benzoic acid derivative. iucr.orgresearchgate.net

Halogen atoms can be introduced onto the aromatic ring of benzoic acid derivatives to modulate their electronic properties and provide handles for further functionalization. A process for simultaneous halogenation, nitration, and fluorination of aromatic compounds has been described. google.com This method involves reacting an aromatic derivative with a halogen (like chlorine or bromine) and a nitrating agent (such as nitric acid or a nitronium salt) in liquid hydrofluoric acid. google.com

The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid itself provides an example of a halogenated derivative. It can be obtained from 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) through a reaction with a nitrating acid mixture. iucr.orgresearchgate.net This indicates that nitration can be performed on a pre-halogenated scaffold.

Photoactivatable groups, such as aryl(trifluoromethyl)diazirines, are valuable tools in chemical biology for studying molecular interactions. nih.gov These moieties can be incorporated into benzoic acid structures to create photoaffinity labeling probes. An example of such a compound is 4-(3-Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid. This molecule combines the benzoic acid framework with the diazirine functional group, which can form a reactive carbene upon photolysis. nih.gov

The synthesis of aryl trifluoromethyl diazirines typically involves preparing a tosyl oxime from an aryl trifluoromethyl ketone. nih.gov This is followed by treatment with liquid ammonia to yield a diaziridine, which is then oxidized using agents like silver(I) oxide (Ag₂O) or iodine (I₂) to form the final diazirine. nih.gov

Catalytic Approaches in the Synthesis of Related Compounds

Catalysis offers efficient and selective routes for synthesizing derivatives of 2-nitro-3-(trifluoromethyl)benzoic acid. Catalytic methods are particularly relevant for reactions like esterification and amidation.

As mentioned, the esterification of nitrobenzoic acids can be effectively catalyzed by polyfluoroalkanesulfonic acids. google.com For amide synthesis, various catalytic systems have been developed. One approach involves the direct amidation of carboxylic acids and amines using tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃, as a reagent, which facilitates the reaction under relatively mild conditions. acs.org Another innovative catalytic method allows for the direct synthesis of amides from esters and nitroarenes. This reductive coupling reaction can be catalyzed by a nickel complex, such as Ni(glyme)Cl₂, in the presence of a reductant like zinc or manganese. nih.gov This approach circumvents the need to pre-reduce the nitro group to an amine before amidation.

Catalytic Hydrogenation for Nitro Group Reduction Pathways

The reduction of the nitro group in 2-Nitro-3-(trifluoromethyl)benzoic acid to form 2-Amino-3-(trifluoromethyl)benzoic acid is a pivotal step in the synthesis of various bioactive molecules. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro functionality without affecting the carboxylic acid or the trifluoromethyl group.

Commonly utilized catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C) and Raney nickel. mdma.ch The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity.

For the reduction of nitrobenzoic acids, palladium on carbon is a frequently chosen catalyst due to its high activity and selectivity. The reaction is typically carried out in a solvent that can dissolve the starting material, such as ethanol, methanol, or ethyl acetate (B1210297), under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, which can accelerate the reaction rate. One study on the reduction of p-nitrobenzoic acid suggests optimal conditions using 0.5% Pd/C at a temperature of 90-120°C and a hydrogen pressure of 30 atmospheres in an aqueous suspension.

Raney nickel is another effective catalyst for the reduction of nitroarenes. mdma.ch It is often used in situations where other reducible functional groups are present. A notable advantage of Raney nickel is its utility in catalytic transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) is used in place of hydrogen gas. mdma.chmdpi.com This can offer a more convenient experimental setup. For instance, the reduction of aromatic nitro compounds with Raney nickel and hydrazinium (B103819) monoformate has been reported to proceed rapidly at room temperature, often within minutes, with high yields. mdma.ch

The presence of the trifluoromethyl group on the aromatic ring can influence the reactivity of the nitro group, but generally, catalytic hydrogenation is a robust method for this transformation. The following table illustrates representative conditions for the catalytic hydrogenation of nitroaromatic compounds, which could be adapted for 2-Nitro-3-(trifluoromethyl)benzoic acid.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | 25-80 | 1-50 | >95 |

| Raney Nickel | H₂ gas | Methanol | 25-100 | 10-100 | >90 |

| Raney Nickel | Hydrazine Hydrate | Ethanol | 25-80 | - | >90 |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | 25-60 | - | >95 |

Utilization of Zinc-Containing Catalysts in Hydrolysis Reactions

The hydrolysis of ester or amide derivatives of 2-Nitro-3-(trifluoromethyl)benzoic acid is another important transformation, yielding the parent carboxylic acid. While traditional acid or base-catalyzed hydrolysis is common, the use of metal-based catalysts, including those containing zinc, presents an alternative with potential for milder reaction conditions and enhanced selectivity. libretexts.org

Zinc compounds, such as zinc acetate and zinc triflate, are known to function as effective Lewis acid catalysts in a variety of organic transformations. wikipedia.orgeurekaselect.com Their utility stems from the ability of the zinc ion to coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack. This principle can be applied to the hydrolysis of esters and amides.

In the context of ester hydrolysis, a zinc-containing catalyst could facilitate the addition of water to the ester carbonyl. The coordination of the zinc ion to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This would lead to the formation of a tetrahedral intermediate, which would then collapse to yield the carboxylic acid and the corresponding alcohol. While specific studies on the zinc-catalyzed hydrolysis of 2-Nitro-3-(trifluoromethyl)benzoic acid esters are not prevalent in the literature, the general mechanism of Lewis acid-catalyzed ester hydrolysis provides a strong theoretical basis for this approach. numberanalytics.com

Similarly, for the hydrolysis of amides, which are generally less reactive than esters, a zinc catalyst could play a crucial role. The C-N bond of an amide is more difficult to cleave than the C-O bond of an ester. A Lewis acidic zinc catalyst could activate the amide carbonyl group, facilitating the nucleophilic attack of water and promoting the cleavage of the amide bond. Zinc triflate, in particular, is a powerful Lewis acid that has been shown to catalyze various reactions involving amides. wikipedia.org

Although direct experimental data for the zinc-catalyzed hydrolysis of derivatives of 2-Nitro-3-(trifluoromethyl)benzoic acid is limited, the established principles of Lewis acid catalysis suggest that this is a viable and potentially advantageous synthetic strategy. Further research in this area could lead to the development of efficient and selective methods for the deprotection of ester and amide derivatives of this important chemical intermediate.

Influence of Electron-Withdrawing Substituents on Molecular Reactivity

The chemical behavior of 2-nitro-3-(trifluoromethyl)benzoic acid is profoundly influenced by the presence of two potent electron-withdrawing groups (EWGs) on the benzene ring: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. libretexts.orglibretexts.org These substituents deactivate the aromatic ring towards electrophilic substitution by significantly reducing its electron density. libretexts.orgyoutube.com Their effects are additive and are primarily exerted through inductive and resonance mechanisms.

The trifluoromethyl group, with its high electronegativity, exerts a strong negative inductive effect (-I), pulling electron density from the ring through the sigma bonds. beilstein-journals.org The nitro group also exhibits a strong -I effect and a powerful negative resonance effect (-M or -R), further delocalizing the ring's pi-electrons onto the nitro group's oxygen atoms. wikipedia.orgdalalinstitute.com This combined electron withdrawal is central to the molecule's characteristic reactivity.

The most direct consequence of the electron-withdrawing nature of the -NO₂ and -CF₃ groups is the enhanced acidity of the carboxylic acid functional group. libretexts.orgpharmaguideline.com When the carboxylic acid proton dissociates, it forms a carboxylate anion. The stability of this conjugate base is a key determinant of the acid's strength.

The -NO₂ and -CF₃ substituents stabilize the negatively charged carboxylate anion by dispersing its charge through their inductive and resonance effects. libretexts.orgcutm.ac.in This stabilization makes the dissociation of the proton more favorable, resulting in a lower pKa value compared to unsubstituted benzoic acid. openstax.org Electron-withdrawing groups increase the acidity of benzoic acids, while electron-donating groups decrease it. libretexts.orgpharmaguideline.com

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | Substituent(s) | pKa (approx. in water at 25°C) |

|---|---|---|

| Benzoic Acid | -H | 4.20 |

| 2-Nitrobenzoic Acid | 2-NO₂ | 2.17 |

| 4-(Trifluoromethyl)benzoic acid | 4-CF₃ | 3.60 openstax.org |

| 2-Nitro-3-(trifluoromethyl)benzoic acid | 2-NO₂, 3-CF₃ | < 2.17 (Estimated) |

Note: The pKa for 2-Nitro-3-(trifluoromethyl)benzoic acid is estimated to be lower than that of 2-nitrobenzoic acid due to the additional electron-withdrawing trifluoromethyl group.

This enhanced acidity plays a critical role in various reaction pathways, influencing the conditions required for salt formation, esterification, and other reactions involving the carboxyl group.

While the electron-deficient ring is deactivated towards electrophilic attack, it is activated for certain types of reactions, particularly those involving nucleophiles. The primary utility of 2-nitro-3-(trifluoromethyl)benzoic acid in this context is as a precursor, often following the reduction of its nitro group. The resulting 2-amino-3-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various compounds, including pharmaceuticals.

This amino derivative can readily participate in coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.org These copper- or palladium-catalyzed reactions are essential for forming carbon-nitrogen bonds. For example, in a reaction analogous to the Goldberg reaction (a type of Ullmann condensation), the amino group can be coupled with an aryl halide to form a diarylamine linkage, a common structural motif in medicinal chemistry. wikipedia.orgnih.gov The electron-withdrawing trifluoromethyl group can influence the reactivity of the amino group and the aromatic ring in these transformations.

Reduction Reactions of the Nitro Group and the Formation of Reactive Intermediates

The reduction of the nitro group is one of the most significant and widely utilized transformations of 2-nitro-3-(trifluoromethyl)benzoic acid. This conversion of the nitro group to an amino group (-NH₂) is a crucial step in multi-step syntheses. orgoreview.com The reaction proceeds through a six-electron reduction. nih.gov

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and efficient method.

Metal/Acid Reduction: Classic methods involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). orgoreview.comlibretexts.org

The reduction is not a single-step process but proceeds through several intermediates. libretexts.orgorientjchem.org While these intermediates are often transient and not isolated under strong reducing conditions, their formation is mechanistically significant. The stepwise reduction involves the formation of a nitroso (-N=O) compound, followed by a hydroxylamine (B1172632) (-NHOH) intermediate, before the final amine is produced. nih.govorientjchem.orgunimi.it

Reaction Pathway: R-NO₂ → R-N=O → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The nitroso and hydroxylamine intermediates are reactive species. nih.gov Their transient formation can sometimes lead to side reactions or the formation of bimolecular condensation products (like azoxy or azo compounds), particularly under alkaline or less potent reducing conditions. libretexts.org The choice of reducing agent and reaction conditions is therefore critical to ensure the selective formation of the desired 2-amino-3-(trifluoromethyl)benzoic acid.

Oxidative Transformations of Associated Functional Groups

The functional groups present in 2-nitro-3-(trifluoromethyl)benzoic acid are generally robust and resistant to oxidative transformations under standard conditions.

Nitro Group: The nitro group is already in a high oxidation state and is not readily oxidized further. Its chemistry is dominated by reduction reactions.

Aromatic Ring: The benzene ring itself is highly deactivated by the two powerful electron-withdrawing groups. This deactivation makes the ring less susceptible to oxidative degradation compared to electron-rich aromatic systems.

Carboxylic Acid Group: While carboxylic acids can be oxidatively decarboxylated under specific, often harsh, conditions, the carboxyl group in this molecule is generally stable.

Research on the specific oxidative reactions of 2-nitro-3-(trifluoromethyl)benzoic acid is limited, primarily because its functional groups are not prone to oxidation. The molecule's primary utility lies in reactions involving the carboxylic acid group and, more significantly, the reduction of the nitro group. Some studies have explored oxidation-reduction reactions involving nitro compounds in superacidic media like trifluoromethanesulfonic acid, but these represent highly specialized and non-standard conditions. rsc.orgrsc.org

Examination of Substituent Effects on Reaction Kinetics and Stability

The kinetics and stability of 2-nitro-3-(trifluoromethyl)benzoic acid are directly governed by the electronic effects of its substituents. These effects can be quantitatively assessed using concepts like the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.orglibretexts.orgutexas.edu

The nitro and trifluoromethyl groups have large, positive Hammett substituent constants (σ), indicating their strong electron-withdrawing capabilities. wikipedia.orgbluffton.edu

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| Nitro (-NO₂) | +0.710 | +0.778 |

Source: Data derived from Hammett equation studies. wikipedia.org

These constants predict that:

Reaction Kinetics: For reactions where the transition state is stabilized by electron withdrawal (e.g., nucleophilic attack on the ring or reactions where a negative charge develops), the rates will be accelerated. Conversely, for reactions like electrophilic aromatic substitution, where a positive charge builds up in the transition state, the rates are significantly decreased. nih.govacs.org

Thermodynamic studies on substituted benzenes confirm that electron-withdrawing groups affect the molecule's stability and reactivity. nih.gov The specific positioning of the substituents (ortho and meta to each other) also introduces steric factors that can influence reaction rates and molecular conformation.

Studies of Intramolecular and Intermolecular Interactions Affecting Reactivity Profiles

The three-dimensional structure and the non-covalent interactions of 2-nitro-3-(trifluoromethyl)benzoic acid are crucial in determining its physical properties and reactivity.

Intramolecular Interactions: Due to the ortho positioning of the nitro and carboxylic acid groups, there is potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the nitro group. stackexchange.comquora.com However, this interaction can be sterically hindered, forcing one or both groups to twist out of the plane of the benzene ring. nih.goviucr.org This twisting, often referred to as the "ortho effect," can disrupt the planarity and conjugation of the system, thereby influencing the molecule's acidity and reactivity in ways not predicted solely by electronic effects. stackexchange.com

These intra- and intermolecular forces dictate how the molecule interacts with itself and with other reagents in solution and in the solid state, thereby affecting its reactivity profile. mdpi.comresearchgate.net

Advanced Structural Characterization of 2 Nitro 3 Trifluoromethyl Benzoic Acid and Its Analogs

Crystallographic Analysis

Crystallographic studies of 2-Nitro-3-(trifluoromethyl)benzoic acid and its analogs provide definitive insights into its solid-state structure, revealing details about molecular conformation, bond angles, and the intricate network of intermolecular forces that govern the crystal packing.

Molecular Conformation and Torsion Angles of Carboxylic Acid and Nitro Groups

The substitution pattern of 2-Nitro-3-(trifluoromethyl)benzoic acid, with a carboxylic acid, a nitro group, and a trifluoromethyl group positioned adjacently (in positions 1, 2, and 3, respectively), creates substantial steric strain. This forces the carboxylic acid and nitro groups to rotate significantly out of the plane of the benzene (B151609) ring to minimize repulsive interactions.

While the specific crystal structure for 2-Nitro-3-(trifluoromethyl)benzoic acid is not publicly documented, analysis of closely related analogs provides a clear model for its expected conformation. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic acid group is twisted from the benzene ring plane by 22.9(1)°, while the nitro group is oriented almost perpendicularly, with a tilt angle of 85.38(7)°. nih.govresearchgate.netiucr.org This significant deviation from planarity is a direct consequence of steric crowding.

Similarly, studies on other regioisomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, demonstrate the profound influence of the trifluoromethyl group's position on molecular geometry. nih.gov In 4-nitro-2-(trifluoromethyl)benzoic acid, the bulky CF₃ group ortho to the carboxylic acid moiety forces it to rotate out of the aromatic plane by 47.2(1)°, while the nitro group remains nearly co-planar. nih.govresearchgate.net Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid, the CF₃ group is ortho to the nitro group, causing the nitro group to twist by 51.3(1)°, while the carboxylic acid is more closely aligned with the ring plane. nih.govresearchgate.netiucr.org These findings underscore that the steric pressure exerted by the trifluoromethyl group is a primary determinant of which adjacent functional group rotates out of the aromatic plane.

| Compound | Functional Group | Torsion Angle (°) from Benzene Ring Plane | Reference |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Carboxylic Acid Group | 22.9(1) | nih.goviucr.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro Group | 85.38(7) | nih.goviucr.org |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Carboxylic Acid Group | 47.2(1) | nih.govresearchgate.net |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | Nitro Group | 51.3(1) | nih.goviucr.org |

Intermolecular Hydrogen Bonding Networks in Crystalline States

In the crystalline state, substituted benzoic acids typically form robust intermolecular hydrogen bonds. The most common and stable arrangement involves the carboxylic acid groups of two separate molecules interacting to form a centrosymmetric head-to-tail dimer. nih.govdoaj.org This interaction is characterized by a pair of O—H⋯O hydrogen bonds, creating a stable eight-membered ring motif described by the graph-set notation R²₂(8). nih.goviucr.org

This dimerization is observed across various analogs. For example, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid both engage in this intermolecular hydrogen bonding, forming dimers with O⋯O distances of 2.7042(14) Å and 2.6337(16) Å, respectively. nih.govresearchgate.netdoaj.org The crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid also features these characteristic O—H⋯O hydrogen-bonded dimers. nih.govresearchgate.net It is therefore highly probable that 2-Nitro-3-(trifluoromethyl)benzoic acid also assembles into these dimeric structures in its crystalline form, as this is the most energetically favorable hydrogen-bonding pattern for carboxylic acids in the solid state.

| Compound | Hydrogen Bond Motif | Donor-Acceptor (O⋯O) Distance (Å) | Reference |

|---|---|---|---|

| 4-Nitro-2-(trifluoromethyl)benzoic acid | R²₂(8) Dimer | 2.7042(14) | nih.govresearchgate.net |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | R²₂(8) Dimer | 2.6337(16) | nih.govresearchgate.net |

Analysis of Rotational Disorder within Trifluoromethyl Groups in Crystal Structures

The trifluoromethyl (CF₃) group is well-known for exhibiting rotational disorder in crystal structures. researchgate.net This phenomenon arises from its high threefold rotational symmetry and a relatively low energy barrier for rotation around the C-C bond connecting it to the benzene ring. researchgate.netiucr.org As a result, the fluorine atoms can occupy multiple, statistically distributed positions within the crystal lattice, which can be modeled during crystallographic refinement.

While not universally present, this disorder is a common feature in molecules containing CF₃ groups. A pertinent example is seen in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), a direct derivative of an analog, where the trifluoromethyl group exhibits partial rotational disorder with a major and minor occupancy ratio of 0.876(3) to 0.124(3). nih.govresearchgate.netiucr.org Molecular dynamics simulations on phenyl-trifluoromethyl compounds confirm that these groups are almost invariably affected by rotational flipping. iucr.orgiucr.org This inherent dynamic behavior of the CF₃ group is a key characteristic to consider when analyzing the crystal structure of 2-Nitro-3-(trifluoromethyl)benzoic acid.

Advanced Spectroscopic Elucidation Methodologies

Spectroscopic methods are crucial for confirming the chemical structure, validating the substitution pattern (regioisomerism), and providing insights into the conformational and electronic properties of the molecule in various states.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Regioisomer Validation and Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are indispensable for the unambiguous structural assignment of complex, polysubstituted aromatic compounds like 2-Nitro-3-(trifluoromethyl)benzoic acid. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

For 2-Nitro-3-(trifluoromethyl)benzoic acid, these methods would be applied as follows:

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between the adjacent protons on the benzene ring, helping to confirm their relative positions.

HSQC: An HSQC spectrum correlates each proton directly to the carbon atom to which it is attached, allowing for the definitive assignment of protonated carbon signals.

HMBC: An HMBC spectrum is key for identifying the regioisomer. It shows correlations between protons and carbons over two to three bonds. For instance, correlations from the aromatic protons to the quaternary carbons (including the carbons bearing the -COOH, -NO₂, and -CF₃ groups) would firmly establish the 2-nitro-3-(trifluoromethyl) substitution pattern and differentiate it from all other possible isomers. The absence of overlapping signals from impurities can also be verified using these sensitive 2D techniques. bipm.org

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Conformational Insights

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. The IR spectrum of 2-Nitro-3-(trifluoromethyl)benzoic acid is expected to show several characteristic absorption bands.

The most telling feature for a carboxylic acid that forms hydrogen-bonded dimers is an extremely broad O-H stretching band, typically appearing in the wide range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a direct result of the strong hydrogen bonding. The IR spectrum of the analog 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid shows such bands, including a C-H stretch at 3097 cm⁻¹ and an O-H stretch at 2865 cm⁻¹. nih.gov

Other key vibrational frequencies provide a fingerprint for the molecule's structure:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1700 and 1680 cm⁻¹ for the C=O stretch of an aryl carboxylic acid. The analog exhibits this at 1702 cm⁻¹. nih.gov

Nitro (NO₂) Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group typically appear around 1540 cm⁻¹ and 1350 cm⁻¹, respectively.

Trifluoromethyl (C-F) Stretches: Strong absorptions associated with C-F stretching vibrations are characteristically found in the 1350-1100 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Value in Analog* (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3300 - 2500 (broad) | 2865 | nih.govdocbrown.info |

| Aromatic C-H Stretch | 3100 - 3000 | 3097 | nih.gov |

| C=O Stretch | 1700 - 1680 | 1702 | nih.gov |

| NO₂ Asymmetric Stretch | 1550 - 1530 | ~1537 | nih.gov |

| NO₂ Symmetric Stretch | 1360 - 1340 | ~1317 | nih.gov |

| C-F Stretches | 1350 - 1100 | ~1116** | nih.gov |

*Data from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. **Values from the corresponding benzamide (B126) derivative, which are expected to be very similar.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic compounds, providing precise information on the molecular weight and characteristic fragmentation patterns. For 2-Nitro-3-(trifluoromethyl)benzoic acid and its analogs, MS is critical for confirming the molecular formula and understanding the stability of the molecule and its constituent functional groups under ionization conditions.

The molecular weight of 2-Nitro-3-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄) is 235.12 g/mol . matrix-fine-chemicals.com High-resolution mass spectrometry (HRMS) would be expected to confirm this molecular weight with high accuracy, typically yielding a measured mass that is within a few parts per million (ppm) of the calculated exact mass.

The fragmentation of these molecules upon ionization, often by electron impact (EI), is dictated by the nature and position of the substituents on the aromatic ring: the carboxylic acid group, the nitro group, and the trifluoromethyl group. The fragmentation patterns of benzoic acid itself are well-established and serve as a foundation for interpreting the spectra of its derivatives. docbrown.info Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, M-45). docbrown.infolibretexts.org Aromatic nitro compounds also exhibit characteristic fragmentation, often involving the loss of •NO₂ (M-46) or •NO followed by CO.

In the case of 2-Nitro-3-(trifluoromethyl)benzoic acid, the fragmentation is anticipated to be a composite of the pathways characteristic of each functional group, influenced by their steric and electronic interactions.

Detailed Research Findings on Analogs

While specific fragmentation data for 2-Nitro-3-(trifluoromethyl)benzoic acid is not extensively detailed in the available literature, analysis of its structural analogs provides significant insight into the expected mass spectrometric behavior.

One closely related analog, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , has been analyzed using a high-resolution Orbitrap mass spectrometer. nih.goviucr.orgresearchgate.net This analysis confirmed the presence of the protonated molecular ion [M+H]⁺ at an m/z of 268.9, which corresponds well with the calculated value of 269.0. iucr.org

Other isomers, such as 4-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-3-(trifluoromethyl)benzoic acid , share the same molecular formula (C₈H₄F₃NO₄) and molecular weight (235.12 g/mol ) as the primary compound of interest. researchgate.net Distinguishing between these isomers using mass spectrometry would rely on subtle differences in the relative abundances of their fragment ions, which arise from the varied steric interactions between the adjacent substituents influencing the fragmentation pathways. researchgate.net

Simpler analogs that lack the nitro group, such as 2-(Trifluoromethyl)benzoic acid and 3-(Trifluoromethyl)benzoic acid , provide clearer examples of fragmentation related to the carboxyl and trifluoromethyl groups. Their mass spectra commonly show the molecular ion (M⁺•) at m/z 190, along with significant fragments corresponding to the loss of the hydroxyl group ([M-OH]⁺ at m/z 173) and the carboxyl group ([M-COOH]⁺ at m/z 145). nih.govnih.gov

The following table summarizes the key mass spectrometry data for 2-Nitro-3-(trifluoromethyl)benzoic acid and its relevant analogs.

Table 1: Molecular Weight and Mass Spectrometry Data for 2-Nitro-3-(trifluoromethyl)benzoic Acid and Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ions (m/z) and Notes |

| 2-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.12 matrix-fine-chemicals.com | Data not available in searched literature. |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C₈H₃ClF₃NO₄ | 269.58 nih.goviucr.org | [M+H]⁺: Found at 268.9 (Calculated: 269.0). iucr.org |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.12 | Isomer of the primary compound. |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.12 researchgate.net | Isomer of the primary compound. |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.12 researchgate.net | Isomer of the primary compound. |

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 nih.gov | M⁺• (190), [M-OH]⁺ (173), [M-COOH]⁺ (145). nih.gov |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 nih.gov | M⁺• (190), [M-OH]⁺ (173), [M-COOH]⁺ (145). nih.gov |

Computational Chemistry Approaches in the Study of 2 Nitro 3 Trifluoromethyl Benzoic Acid

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental approach used to describe the electronic structure of molecules. youtube.comyoutube.com It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com These molecular orbitals, which can be bonding, anti-bonding, or non-bonding, are filled with electrons according to the Aufbau principle and Hund's rule. Electronic structure calculations based on MO theory are crucial for understanding the distribution of electrons and predicting molecular properties.

For 2-nitro-3-(trifluoromethyl)benzoic acid, key aspects of its electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Calculations can reveal how the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups influences the electron density distribution across the benzene (B151609) ring and the carboxylic acid moiety. These substituents significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The distribution and energies of these frontier orbitals govern the molecule's behavior in chemical reactions.

Table 1: Key Electronic Properties Calculated via Molecular Orbital Theory

| Property | Description | Significance for 2-Nitro-3-(trifluoromethyl)benzoic acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The presence of strong electron-withdrawing groups is expected to lower this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. This value is expected to be low, signifying a good electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A small gap suggests higher reactivity. |

| Electron Density | Distribution of electronic charge throughout the molecule. | Reveals electron-deficient and electron-rich regions, predicting sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visually identifies positive (electrophilic) and negative (nucleophilic) sites. For this molecule, negative potential would be concentrated on the oxygen atoms of the nitro and carboxyl groups. researchgate.net |

Density Functional Theory (DFT) for Reactivity Pathway Predictions

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rsc.org It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules and reaction pathways. nih.govnih.gov Time-dependent DFT (TDDFT) can be used to predict electronic excitation energies and UV-Vis spectra. researchgate.net

For 2-nitro-3-(trifluoromethyl)benzoic acid, DFT calculations can be employed to predict its reactivity through various descriptors:

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For this compound, the carbon atoms attached to the nitro and trifluoromethyl groups, as well as the carboxylic carbon, would be key sites of interest.

DFT is particularly powerful for mapping potential energy surfaces and predicting reaction pathways. For instance, in studying the synthesis or transformation of 2-nitro-3-(trifluoromethyl)benzoic acid, DFT can model the interaction with reagents, predict the most likely reaction mechanism (e.g., electrophilic aromatic substitution, nucleophilic substitution), and calculate the activation energies for different possible routes. rsc.orgnih.gov

Conformational Analysis and Energy Landscapes through Computational Modeling

The three-dimensional structure of 2-nitro-3-(trifluoromethyl)benzoic acid is not rigid due to the possible rotation around single bonds, particularly the C-C bond of the carboxylic acid group, the C-N bond of the nitro group, and the C-C bond of the trifluoromethyl group. The relative orientation of these bulky and polar substituents significantly impacts the molecule's stability and properties.

Computational modeling is essential for performing a thorough conformational analysis. By systematically rotating these bonds and calculating the corresponding energy, an energy landscape can be constructed. rsc.org This landscape reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

Studies on related isomers, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, show that steric hindrance between adjacent groups forces them to twist out of the plane of the benzene ring. nih.govresearchgate.netdoaj.orgnih.gov

In 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is oriented nearly perpendicular to the benzene ring. nih.gov

In 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the nitro group, causing the nitro group to rotate out of the aromatic plane by approximately 51.3°. researchgate.netdoaj.org

A similar situation is expected for 2-nitro-3-(trifluoromethyl)benzoic acid, where the adjacent nitro and trifluoromethyl groups will experience significant steric repulsion, forcing one or both groups to twist out of the aromatic plane. The carboxylic acid group will also adopt a preferred orientation relative to the nitro group. Computational modeling can precisely quantify these dihedral angles and the relative energies of different conformers.

Table 2: Expected Torsional Angles from Conformational Analysis

| Dihedral Angle | Description | Expected Finding |

|---|---|---|

| O=C-C=C | Rotation of the carboxylic acid group relative to the ring. | Likely to be twisted from the plane to minimize interaction with the ortho-nitro group. |

| O=N-C=C | Rotation of the nitro group relative to the ring. | Expected to be significantly twisted from the plane due to steric hindrance from the adjacent trifluoromethyl group. |

| F-C-C=C | Rotation of the trifluoromethyl group. | While rotation is typically rapid, a preferred staggered conformation relative to the ring substituents is likely. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for elucidating detailed reaction mechanisms at the molecular level. For reactions involving 2-nitro-3-(trifluoromethyl)benzoic acid, theoretical investigations can identify intermediates, locate transition states, and calculate the activation energies associated with each step.

For example, in a potential nucleophilic aromatic substitution reaction, DFT calculations could model the entire reaction coordinate. nih.gov This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable intermediates, such as a Meisenheimer complex.

Finding Transition States (TS): Locating the highest energy point along the lowest energy path connecting reactants and products. This is a critical step, as the structure of the TS reveals the geometry of the bond-forming and bond-breaking processes.

Calculating Activation Barriers: The energy difference between the transition state and the reactants determines the reaction rate. rsc.org

Such studies can clarify why a reaction follows a specific pathway, predict regioselectivity, and explain the role of catalysts or solvent effects. nih.govnih.gov For instance, modeling the nitration of a precursor to form 2-nitro-3-(trifluoromethyl)benzoic acid could reveal the transition state for the addition of the nitronium ion (NO₂⁺) and predict the regiochemical outcome. rsc.orgsoton.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Transformations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties or biological activities. researchgate.netresearchgate.netmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural information. nih.gov

For a series of related benzoic acids, including 2-nitro-3-(trifluoromethyl)benzoic acid, QSPR models can be developed to predict properties relevant to their chemical transformations. nih.gov

Molecular Descriptors: These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Property Prediction: The goal is to create a statistically valid mathematical equation that links these descriptors to an observed property, such as reaction rate, equilibrium constant, or even metabolic fate. nih.gov

For example, a QSPR model could be developed to predict the acidity (pKa) of various substituted nitrobenzoic acids based on calculated electronic descriptors. Similarly, a model could predict the rate of a specific reaction, such as esterification or reduction of the nitro group, across a library of related compounds. These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis, saving significant experimental effort. researchgate.net

Applications of 2 Nitro 3 Trifluoromethyl Benzoic Acid As a Synthetic Intermediate in Specialized Chemical Synthesis

Precursor for Agrochemical Synthesis

Nitroaromatic compounds containing trifluoromethyl groups are a well-established class of molecules in the agrochemical industry, particularly in the development of herbicides. They often function by inhibiting key plant enzymes.

Pathways to Herbicidal Agents (e.g., Acifluorfen, Fluoroglycofen)

The diphenyl ether herbicide Acifluorfen is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase, which is essential for chlorophyll (B73375) synthesis in plants. wikipedia.org Its chemical structure is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. While not a direct precursor, the synthesis of Acifluorfen illustrates the importance of nitrated benzoic acid derivatives in this field. One common industrial synthesis involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. google.compatsnap.com This reaction highlights the regioselective introduction of a nitro group onto a complex benzoic acid core to achieve the final active herbicidal molecule.

Another related herbicide, Fluoroglycofen, is structurally an ester derivative of Acifluorfen. google.com Its synthesis, therefore, relies on Acifluorfen as the starting material. The process typically involves the esterification of the carboxylic acid group of Acifluorfen. google.comgoogle.com

| Herbicide | Chemical Name | Mechanism of Action | Key Synthetic Precursor (Illustrative) |

|---|---|---|---|

| Acifluorfen | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Inhibits protoporphyrinogen oxidase | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid |

| Fluoroglycofen | Carboxymethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | Inhibits protoporphyrinogen oxidase | Acifluorfen |

Building Block for Advanced Pharmaceutical Intermediates

The unique electronic and steric properties imparted by the trifluoromethyl and nitro groups make benzoic acid scaffolds highly valuable in medicinal chemistry for creating novel therapeutic agents.

Synthesis of Antitubercular Agents (e.g., Benzothiazinones targeting DprE1 enzyme)

A structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , is a critical precursor for a highly promising class of antitubercular agents known as 8-nitro-1,3-benzothiazin-4-ones (BTZs). nih.govresearchgate.net Two leading drug candidates from this class, BTZ043 and PBTZ169 (Macozinone), have advanced to clinical trials. nih.govplos.org

These BTZ compounds are mechanism-based inhibitors that target the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govpnas.org DprE1 is vital for the biosynthesis of the mycobacterial cell wall. nih.gov The BTZs act as prodrugs; inside the bacterium, the nitro group is reduced, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inactivating the enzyme. pnas.orgnih.govnih.gov

The synthesis of the BTZ core from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid typically involves:

Activation of the carboxylic acid, often by converting it to an acid chloride using thionyl chloride. nih.govnih.gov

Reaction with a thiocyanate (B1210189) source (like potassium thiocyanate) to form a reactive benzoyl isothiocyanate intermediate. researchgate.net

Cyclization with an appropriate amine to form the final benzothiazinone heterocyclic system. nih.govresearchgate.net

| Compound | Class | Target Enzyme | Key Precursor |

|---|---|---|---|

| BTZ043 | Benzothiazinone (BTZ) | DprE1 | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| PBTZ169 (Macozinone) | Benzothiazinone (BTZ) | DprE1 | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

Intermediate for the Construction of Diverse Heterocyclic Compounds

The synthesis of benzothiazinones is a prime example of how nitro-trifluoromethyl-substituted benzoic acids serve as versatile platforms for creating complex heterocyclic compounds. nih.gov The presence of the carboxylic acid, nitro group, and halogen (in the case of the BTZ precursor) allows for a wide range of chemical transformations. These functional groups can be manipulated to build various ring systems, which are foundational scaffolds in many areas of drug discovery. Trifluoromethylnitrones, for instance, are valuable precursors for synthesizing a variety of medicinally important trifluoromethylated heterocycles. rsc.org

Development of Enzyme Inhibitors (e.g., SARS-CoV-2 Mpro inhibitors derived from trifluoromethyl diazirine moieties)

The trifluoromethyl group is a key feature in the design of potent enzyme inhibitors due to its metabolic stability and strong electron-withdrawing nature. fluorochem.co.uk While a direct synthetic link is not established in the literature, building blocks derived from trifluoromethylated aromatic compounds are crucial for developing novel inhibitors. For example, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), named MPD112, incorporates a trifluoromethyl diazirine moiety. mdpi.comnih.gov This diazirine group is a photoactivatable chemical entity that can be used to study protein-ligand interactions. The synthesis of such inhibitors involves the coupling of a 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzylamine building block with other components. mdpi.com The development of such specialized trifluoromethylated reagents often relies on multi-step syntheses originating from simpler aromatic precursors.

Role in the Synthesis of Functional Materials and Chemical Probes

Beyond agrochemicals and pharmaceuticals, the unique properties of nitroaromatic compounds make them suitable for applications in materials science and as specialized chemical probes.

Nitroaromatic compounds are known to have their fluorescence quenched by the nitro group. mdpi.com Upon reduction of the nitro group to an amine, fluorescence can be restored. This "off/on" switching mechanism is exploited to create fluorescent probes for detecting hypoxic (low oxygen) environments, which are a characteristic feature of solid tumors. mdpi.comresearchgate.net The bioreduction of the nitro group occurs preferentially in hypoxic cells, leading to the accumulation of a fluorescent signal. nih.govacs.orgnih.gov Although specific use of 2-nitro-3-(trifluoromethyl)benzoic acid in this context is not widely documented, its core structure—a reducible nitro group on an aromatic ring—makes it a potential platform for the rational design of new hypoxia-selective probes. researchgate.net

Design and Synthesis of Photoaffinity Labeling Agents for Biomolecular Interaction Studies

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping the binding sites of ligands within biological macromolecules such as proteins. mdpi.com This method utilizes a photoaffinity probe, which is a molecule containing a photoreactive group that, upon activation by light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues in the binding site. mdpi.com

Among the most effective photoreactive groups are aryl(trifluoromethyl)diazirines. wustl.edu The trifluoromethyl group enhances the stability of the diazirine ring, preventing undesired diazo isomerization upon photolysis and promoting the formation of a reactive carbene species. researchgate.net This carbene can efficiently insert into C-H and R-H bonds within the target protein, creating a permanent link for subsequent analysis. mdpi.com

2-Nitro-3-(trifluoromethyl)benzoic acid serves as a potential synthetic precursor for creating such advanced photoaffinity labeling agents. The synthetic utility of this compound lies in its key functional groups:

The nitro group (-NO₂) can be chemically reduced to a primary amine (-NH₂).

This resulting amine is a versatile chemical handle that can be converted into a diazirine ring through established multi-step synthetic pathways.

The carboxylic acid group (-COOH) provides a convenient point of attachment for linking the photoprobe to a ligand, peptide, or other molecule of interest designed to target a specific biomolecule.

The trifluoromethyl group (-CF₃) is integral to the functionality of the final photoprobe, ensuring the stability and reactivity of the diazirine.

By modifying the carboxylic acid group to link to a specific targeting moiety and converting the nitro group into a trifluoromethyl-diazirine, researchers can design bespoke photoaffinity probes to investigate complex biological interactions.

Functionalization Strategies for Carbon Nanotubes, Diamond, Fullerene, and Graphene Oxide

The unique electronic and mechanical properties of carbon nanomaterials like carbon nanotubes (CNTs) and graphene oxide (GO) make them highly valuable in fields ranging from electronics to biomedicine. However, their utility is often enhanced through chemical functionalization, which modifies their surface properties, improves solubility, and allows for covalent attachment of other molecules. mdpi.comnih.gov

Covalent functionalization involves creating strong chemical bonds between the carbon lattice and the desired functional molecules. nih.gov 2-Nitro-3-(trifluoromethyl)benzoic acid represents a class of molecules that can be used for this purpose through several established strategies:

Amidation/Esterification: A primary method for functionalizing CNTs and GO involves the oxidation of the carbon surface with strong acids (e.g., HNO₃/H₂SO₄) to generate carboxylic acid (-COOH) groups. researchgate.net These surface-bound carboxyl groups can then be activated (e.g., with thionyl chloride to form acyl chlorides) and reacted with the amine derivatives of 2-Nitro-3-(trifluoromethyl)benzoic acid (where the nitro group has been reduced to an amine). Alternatively, if the nanomaterial surface is functionalized with hydroxyl groups, the carboxylic acid of the title compound can be used to form ester linkages.

Diazonium Chemistry: The nitro group of 2-Nitro-3-(trifluoromethyl)benzoic acid can be reduced to an amine, which is then converted into a diazonium salt. Aryl diazonium salts are highly reactive species that can covalently attach to the sidewalls of carbon nanotubes, effectively "grafting" the trifluoromethyl- and carboxyl-substituted phenyl ring onto the carbon surface. mdpi.com

The attachment of the 2-carboxy-6-(trifluoromethyl)phenyl moiety derived from this acid can impart new properties to the nanomaterial. The carboxylic acid group can alter surface charge and hydrophilicity, while the trifluoromethyl group can increase hydrophobicity and may be useful as a spectroscopic marker (¹⁹F NMR).

Research Findings on Nanomaterial Functionalization

| Nanomaterial | Functionalization Method | Purpose |

| Carbon Nanotubes (CNTs) | Acid Reflux (HNO₃) | Creates -COOH groups for further reaction. researchgate.net |

| Graphene Oxide (GO) | Treatment with HNO₃/H₂SO₄ | Introduces oxygen-containing functional groups. |

| Carbon Nanotubes (CNTs) | Arylation via Diazonium Salts | Covalently attaches aryl groups to the surface. mdpi.com |

Intermediate in the Production of Dyes and Specialty Chemicals

Nitroaromatic compounds are foundational intermediates in the chemical industry, particularly in the synthesis of dyes and pigments. researchgate.net They are precursors to the corresponding aromatic amines, which are essential building blocks for a vast array of colorants, most notably azo dyes. jocpr.comekb.eg

The synthesis of azo dyes, which account for a significant portion of all commercial dyes, relies on a two-step process:

Diazotization: An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. researchgate.net

2-Nitro-3-(trifluoromethyl)benzoic acid is a valuable potential intermediate in this process. By reducing the nitro group to an amine, one obtains 2-Amino-3-(trifluoromethyl)benzoic acid. This amine can then undergo diazotization and be coupled with various aromatic compounds to produce a range of azo dyes. The presence and position of the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups on the phenyl ring are significant, as these substituents can influence the final properties of the dye, including:

Color and Shade: The electronic nature of the substituents alters the wavelength of light absorbed by the dye molecule's chromophore.

Fastness Properties: Groups like -CF₃ can improve the dye's stability against light, washing, and chemical degradation.

Solubility and Fiber Affinity: The carboxylic acid group can be converted to a salt to impart water solubility, making the compound suitable for use as an acid dye for materials like wool, silk, and nylon. jocpr.com

While many nitroaromatic compounds are used as dye intermediates, the specific combination of substituents in 2-Nitro-3-(trifluoromethyl)benzoic acid allows for the synthesis of specialty dyes with tailored properties. wustl.edu

Q & A

Q. What are the optimized synthetic routes for 2-Nitro-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The synthesis typically involves nitration of a trifluoromethyl-substituted benzoic acid precursor. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group substitution to the ortho position relative to the trifluoromethyl group. Overheating can lead to para-substitution or decomposition .

- Trifluoromethylation : If starting from non-trifluoromethylated precursors, employ reagents like CF₃Cu or CF₃I in the presence of palladium catalysts for regioselective introduction of the trifluoromethyl group .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity, as confirmed by HPLC .

Table 1 : Comparative Reaction Conditions for Nitration

| Precursor | Nitration Agent | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | HNO₃/H₂SO₄ | 0–5 | 78 | 4-nitro isomer (12%) |

| 2-Methyl-3-(trifluoromethyl)benzoic acid | Acetyl nitrate | 20 | 65 | Oxidized derivatives |

Q. How can the purity of 2-Nitro-3-(trifluoromethyl)benzoic acid be verified using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The aromatic proton adjacent to the nitro group appears as a singlet at δ 8.2–8.4 ppm, while the carboxylic acid proton resonates at δ 13.1–13.3 ppm (broad). Splitting patterns confirm substitution positions .

- ¹⁹F NMR : The trifluoromethyl group shows a distinct triplet at δ -62 to -64 ppm due to coupling with adjacent protons .

- Mass Spectrometry : ESI-MS (negative mode) should display [M-H]⁻ at m/z 263.0 (calculated for C₈H₄F₃NO₄). Fragmentation peaks at m/z 217 (loss of NO₂) and 169 (loss of CF₃) validate structural integrity .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the reactivity of 2-Nitro-3-(trifluoromethyl)benzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups synergistically deactivate the aromatic ring, directing electrophilic attacks to the meta position. In nucleophilic substitutions (e.g., amination):

- Activation : Use Pd-catalyzed coupling with Boc-protected amines under microwave irradiation (120°C, 30 min) to overcome reduced reactivity .

- By-Product Mitigation : Additives like K₂CO₃ neutralize acidic protons, preventing decarboxylation during reactions .

Mechanistic Insight : DFT calculations show the nitro group lowers the LUMO energy (-3.2 eV), enhancing susceptibility to nucleophilic attack at C-4 .

Q. What strategies are effective in resolving discrepancies in reported biological activity data for 2-Nitro-3-(trifluoromethyl)benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) to reduce variability .

- Solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability : Compare microsomal half-lives (e.g., rat liver microsomes) to assess whether rapid degradation underlies inconsistent IC₅₀ values .

Table 2 : Comparative Biological Activity of Derivatives

| Derivative | IC₅₀ (μM) | Assay System | Solubility (mg/mL) |

|---|---|---|---|

| 2-Nitro-3-(trifluoromethyl)benzoic acid | 12.3 | HeLa cells (24 hrs) | 0.8 (PBS) |

| 2-Amino-3-(trifluoromethyl)benzoic acid | 45.6 | HEK293 (48 hrs) | 1.2 (DMSO) |

Analytical Challenges

Q. How can researchers address challenges in quantifying trace impurities in 2-Nitro-3-(trifluoromethyl)benzoic acid batches?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN over 20 min). Detect impurities (e.g., 3-nitro isomers) at 254 nm .

- LC-MS/MS : MRM mode targeting m/z 263→217 (quantifier) and 263→169 (qualifier) ensures specificity for the target compound .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes conflict in predicting the acidity (pKa) of 2-Nitro-3-(trifluoromethyl)benzoic acid?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Computational models often assume gas-phase or aqueous conditions, while experimental pKa values (e.g., 1.8±0.2) are solvent-dependent. Use COSMO-RS simulations to account for solvation .

- Resonance Stabilization : The nitro group’s resonance with the carboxylate is underestimated in DFT calculations. Hybrid functional (B3LYP) adjustments improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.